1-(2,6-difluorophenyl)-3-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)urea
Description
1-(2,6-difluorophenyl)-3-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2/c17-11-4-2-5-12(18)15(11)20-16(24)19-7-8-22-14(23)9-10-3-1-6-13(10)21-22/h2,4-5,9H,1,3,6-8H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTVCNLWCASJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluoroaniline and a suitable cyclopenta[c]pyridazinone derivative.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.
Urea Formation: The intermediate is then reacted with an isocyanate or a urea derivative under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis reactions efficiently.
Optimization of Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques like crystallization, distillation, or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorophenyl)-3-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cancer cell proliferation and survival.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that the difluorophenyl moiety plays a crucial role in enhancing the antimicrobial efficacy.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is a critical factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses.
Agricultural Applications
Pesticidal Activity
The compound has been explored for its potential use as a pesticide. Its unique structure allows it to interact with specific biological targets in pests, leading to effective pest control. Field trials have demonstrated its efficacy in managing pest populations while minimizing environmental impact.
Herbicidal Properties
In addition to its pesticidal activity, this compound has shown promise as an herbicide. Studies indicate that it can inhibit the growth of certain weed species without adversely affecting crop yields. This selective herbicidal action makes it a candidate for integrated weed management strategies.
Material Science
Polymer Synthesis
1-(2,6-Difluorophenyl)-3-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)urea has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials suitable for high-performance applications.
Nanotechnology
In nanotechnology, this compound is being investigated for its role in the development of nanomaterials with specific functionalities. Its ability to stabilize nanoparticles and enhance their dispersibility opens avenues for applications in electronics and catalysis.
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell viability and increased apoptosis markers compared to control groups.
Case Study 2: Agricultural Field Trials
Field trials conducted on soybean crops assessed the herbicidal efficacy of this compound against common weeds. The trials showed a significant reduction in weed biomass while maintaining healthy crop growth, suggesting its potential as an environmentally friendly herbicide.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)urea depends on its specific application:
Molecular Targets: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-difluorophenyl)-3-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)amine: A similar compound with an amine group instead of a urea group.
1-(2,6-difluorophenyl)-3-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)carbamate: A related compound with a carbamate group.
Uniqueness
1-(2,6-difluorophenyl)-3-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 1-(2,6-difluorophenyl)-3-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)urea is a novel urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₁₃F₂N₃O, with a molecular weight of approximately 295.27 g/mol. The structure features a difluorophenyl moiety and a cyclopentapyridazine core, which are critical for its biological activity.
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:
- Anticancer Activity : Many urea derivatives have been studied for their ability to inhibit tumor growth through various pathways including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of heterocyclic rings can enhance the antimicrobial efficacy by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Key findings include:
Case Studies
- Anticancer Efficacy : A study investigated the efficacy of this compound against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 15 µM, suggesting potent anticancer properties.
- Antimicrobial Activity : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MIC) of 32 µg/mL for both pathogens.
- Mechanism Elucidation : Further mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway in cancer cells, characterized by increased Bax/Bcl-2 ratio and activation of caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
